molecular formula C15H11NO4 B8419122 5-Methoxy-2-(4-nitrophenyl)benzofuran

5-Methoxy-2-(4-nitrophenyl)benzofuran

Cat. No.: B8419122
M. Wt: 269.25 g/mol
InChI Key: IGKQAQGNMOKOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-nitrophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a nitrophenyl group at the 2-position of the benzofuran ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-nitrophenyl)benzofuran typically involves the following steps:

Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(4-nitrophenyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Methoxy-2-(4-nitrophenyl)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-nitrophenyl)benzofuran depends on its specific application. For example:

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxy and nitrophenyl groups in 5-Methoxy-2-(4-nitrophenyl)benzofuran imparts unique chemical and physical properties, such as enhanced reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-methoxy-2-(4-nitrophenyl)-1-benzofuran

InChI

InChI=1S/C15H11NO4/c1-19-13-6-7-14-11(8-13)9-15(20-14)10-2-4-12(5-3-10)16(17)18/h2-9H,1H3

InChI Key

IGKQAQGNMOKOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound V was synthesized from compound (IV) as same procedure for Compound II in 89% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89%

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